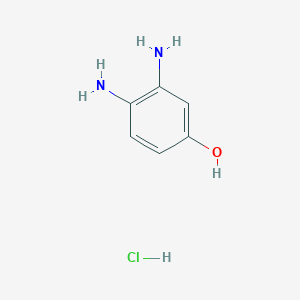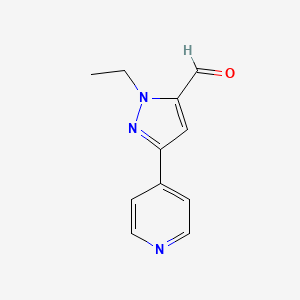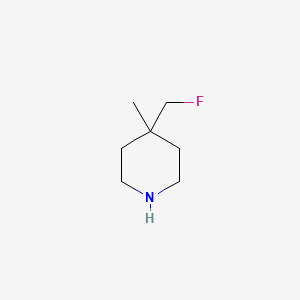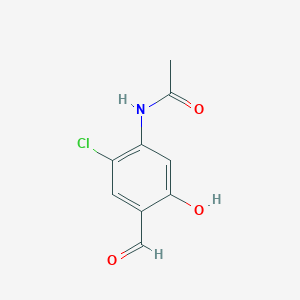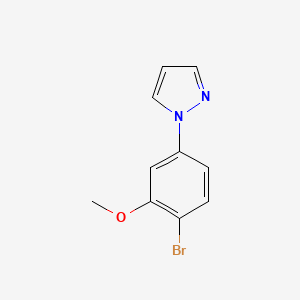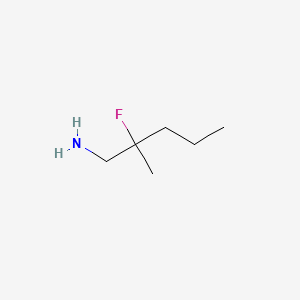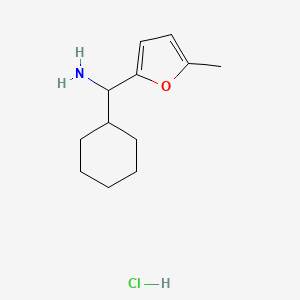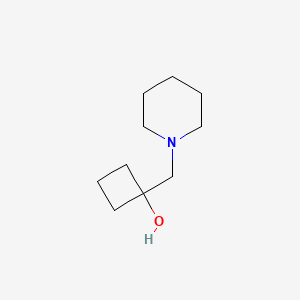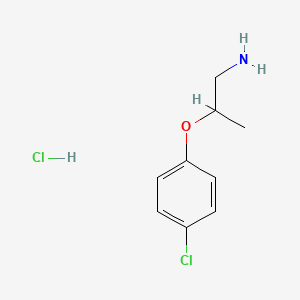
2-(4-Chlorophenoxy)propan-1-amine hydrochloride
Descripción general
Descripción
“2-(4-Chlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine chain with a chlorophenoxy group attached . The InChI code for this compound is 1S/C9H12ClNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 222.11 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Conformational and Structural Analyses
The conformational analyses of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, have been reported through crystal structure characterization using X-ray diffraction analysis. These studies highlight the importance of understanding the molecular conformations and their implications on the chemical and physical properties of substances (Nitek et al., 2020).
Spectroscopic Characterization and Synthesis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized for the chemical characterization of cathinone derivatives. These methodologies are crucial for confirming the structure of novel compounds, indicating the relevance of similar analytical techniques for studying "2-(4-Chlorophenoxy)propan-1-amine hydrochloride" (Kuś et al., 2016).
Polymeric Prodrugs Synthesis
The design and synthesis of vinyl ether type polymeric prodrugs showcase the application of chemical modifications to improve drug delivery systems. This approach involves the covalent linking of therapeutic agents to polymers, enabling controlled release mechanisms. Research in this area might provide insights into how "this compound" could be incorporated into novel drug delivery platforms (Babazadeh, 2008).
Environmental and Material Science Applications
Research on the electrophilic amination of phenols with diazenes, leading to the complete removal of the fluorine atom and introduction of new functional groups, underscores the potential for chemical modifications and environmental degradation studies of halogenated compounds. Such investigations could be relevant for understanding the environmental impact and reactivity of "this compound" (Bombek et al., 2004).
Luminescent Materials
The synthesis of amine-functionalized bridged silsesquioxanes and their application in luminescent materials highlight the intersection of chemistry and material science. Such research demonstrates the versatility of amine-functionalized compounds in creating novel materials with unique optical properties, suggesting potential areas of exploration for "this compound" (Pereira et al., 2018).
Safety and Hazards
This compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVNQCNTUWHJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



